Specific Scientific Field: This application falls under the field of Cancer Research and Pharmacology.
Summary of the Application: GSK1070916 is a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models . It shows dose-dependent inhibition of phosphorylation on serine 10 of Histone H3, a substrate specific for Aurora B kinase .
Methods of Application or Experimental Procedures: Human tumor cells were treated with GSK1070916, showing dose-dependent inhibition of phosphorylation on serine 10 of Histone H3 . The compound has been tested in over 100 cell lines spanning a broad range of tumor types .
Results or Outcomes: GSK1070916 inhibits the proliferation of tumor cells with EC 50 values of <10 nmol/L . It has antitumor effects in 10 human tumor xenograft models including breast, colon, lung, and two leukemia models .
Specific Scientific Field: This application is in the field of Hematology and Oncology.
Summary of the Application: GSK1070916 specifically targets Juvenile Myelomonocytic Leukemia (JMML) cells with SHP2 (PTPN11) mutation . It selectively inhibited SHP2-mutant HCD57 cells through drug screening .
Methods of Application or Experimental Procedures: The study used SHP2/D61Y and SHP2/E76K transformed HCD57 cells through retroviral transfection and selection . The selectivity and efficacy of the lead drugs were further evaluated on SHP2 mutant HCD57 cells and patient-derived PBMC cells by cell viability, flow cytometry, shRNA mediated gene silencing, western blotting and colony formation assays .
Results or Outcomes: GSK1070916 induced cell cycle arrest at G2/M phase and cell apoptosis in HCD57-SHP2/D61Y and HCD57-SHP2/E76K cells . The protein level of anti-apoptotic protein Bcl-xL demonstrated a time-dependent increase, while caspase-3 and PARP proteins had no obvious cleavage in HCD57 cells after treatment of GSK1070916 .
Specific Scientific Field: This application is in the field of Biochemistry and Molecular Biology.
Summary of the Application: GSK1070916 is a potent and selective inhibitor of Aurora B/C kinase with an extremely slow off-rate . It plays a crucial role in the biochemical characterization of Aurora B/C kinase inhibitor .
Methods of Application or Experimental Procedures: The study involved the enzymatic characterization of GSK1070916 as a reversible and ATP competitive inhibitor of the AurB/INCENP enzyme . It selectively inhibits AurB/INCENP and AurC/INCENP over AurA/TPX2 .
Results or Outcomes: GSK1070916 inhibits AurB/INCENP and AurC/INCENP in a time-dependent fashion with an enzyme-inhibitor dissociation half-life of > 480 min and 270 ± 28 min, respectively . This extremely slow rate of dissociation from the AurB & C enzymes distinguishes GSK1070916 from other Aurora inhibitors in the clinic .
Specific Scientific Field: This application is in the field of Oncology and Pharmacology.
Summary of the Application: GSK1070916 shows broad antitumor activity in various human tumor xenograft models, including breast, colon, lung, and two leukemia models .
Methods of Application or Experimental Procedures: The compound has been tested in over 100 cell lines spanning a broad range of tumor types .
Results or Outcomes: GSK1070916 shows dose-dependent inhibition of phosphorylation of an Aurora B–specific substrate in mice . It has antitumor effects in 10 human tumor xenograft models .
Specific Scientific Field: This application is in the field of Cell Biology and Molecular Biology.
Summary of the Application: GSK1070916 is a potent and selective inhibitor of Aurora B/C kinase that plays essential roles in mitosis and cytokinesis . It is required for maintaining proper chromosome alignment, separation, and segregation during mitosis, and for regulating a number of critical processes involved in cytokinesis .
Methods of Application or Experimental Procedures: The study reported the enzymatic characterization of GSK1070916 as a reversible and ATP competitive inhibitor of the AurB/INCENP enzyme . It selectively inhibits AurB/INCENP and AurC/INCENP over AurA/TPX2 .
Results or Outcomes: GSK1070916 inhibits AurB/INCENP and AurC/INCENP in a time-dependent fashion with an enzyme-inhibitor dissociation half-life of > 480 min and 270 ± 28 min, respectively . The extremely slow rate of dissociation from the AurB & C enzymes distinguishes GSK1070916 from other Aurora inhibitors in the clinic .
Specific Scientific Field: This application is in the field of Cancer Research and Cell Biology.
Summary of the Application: GSK1070916 is a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells . It shows dose-dependent inhibition of phosphorylation on serine 10 of Histone H3, a substrate specific for Aurora B kinase .
Results or Outcomes: GSK1070916 inhibits the proliferation of tumor cells with EC 50 values of <10 nmol/L . Although GSK1070916 has potent activity against proliferating cells, a dramatic shift in potency is observed in primary, nondividing, normal human vein endothelial cells, consistent with the proposed mechanism .
GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases, which are serine/threonine protein kinases playing critical roles in mitosis and cytokinesis. The compound acts as a reversible and ATP-competitive inhibitor, exhibiting a high affinity for its targets with inhibition constants (Ki) of 0.38 nM for Aurora B and 1.5 nM for Aurora C, while showing significantly lower affinity for Aurora A (Ki = 490 nM) . GSK1070916 has been characterized as having an exceptionally long residence time on its target enzymes, which distinguishes it from other Aurora kinase inhibitors currently in clinical use, such as AZD1152 and VX-680 .
GSK1070916 interacts specifically with the active sites of Aurora B and C kinases, inhibiting their activity through competitive binding with ATP. The slow dissociation rates from these enzymes suggest that GSK1070916 remains bound for extended periods, thereby prolonging its inhibitory effects. This property is advantageous in therapeutic contexts where sustained inhibition of kinase activity is desired .
The biological activity of GSK1070916 has been extensively studied, particularly regarding its anticancer properties. In various cancer cell lines, GSK1070916 has demonstrated the ability to induce tumor regression by disrupting the normal functions of Aurora kinases during cell division. The compound has also been shown to be a substrate for the ABCB1 transporter, which can confer multidrug resistance in cancer cells. This interaction can limit the efficacy of GSK1070916, making it crucial to consider combination therapies with ABCB1 inhibitors to enhance its therapeutic potential .
The synthesis of GSK1070916 involves several key steps that include the introduction of specific functional groups to achieve selectivity for Aurora kinases. The synthetic pathway typically employs palladium-catalyzed reactions such as Suzuki-Miyaura coupling to construct the aromatic moieties essential for binding affinity . Detailed synthetic routes have been documented in literature, emphasizing the importance of structural modifications in enhancing potency and selectivity against target kinases .
GSK1070916 is primarily investigated for its applications in cancer therapy due to its selective inhibition of Aurora kinases, which are often overexpressed in tumors. Its ability to induce apoptosis in cancer cells makes it a candidate for combination therapies aimed at overcoming drug resistance mechanisms associated with traditional chemotherapeutics . Ongoing clinical trials are assessing its efficacy and safety profiles in various cancer types.
Studies have highlighted the interaction of GSK1070916 with the ABCB1 transporter, revealing that overexpression of this transporter can lead to acquired resistance against the compound. Investigations into this interaction suggest that combining GSK1070916 with ABCB1 inhibitors could mitigate resistance and enhance therapeutic outcomes . Additionally, research has explored its interactions with other cellular pathways that may influence its anticancer efficacy.
GSK1070916 shares structural and functional similarities with several other Aurora kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Target Kinases | Ki (nM) | Unique Features |
---|---|---|---|
GSK1070916 | Aurora B, C | 0.38 (B), 1.5 (C), 490 (A) | Long residence time; selective |
AZD1152 | Aurora B | ~10 | Shorter residence time; broader activity |
VX-680 | Aurora A, B | ~10 | Less selective; rapid dissociation |
Barasertib | Aurora B | ~10 | Similar mechanism but different binding profile |
CCT129202 | Aurora A, B | ~5 | Different structural modifications leading to varied selectivity |
GSK1070916's unique combination of high selectivity for Aurora B and C, along with its long residence time, positions it as a promising candidate among current therapeutic options targeting these kinases .